molecular formula C20H27N3O3 B1377968 1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine CAS No. 1448259-61-7

1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine

Cat. No.: B1377968
CAS No.: 1448259-61-7
M. Wt: 357.4 g/mol
InChI Key: MOEMSIIKNRJPPI-UHFFFAOYSA-N
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Description

1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine is a complex organic compound that features a piperidine ring substituted with a benzyl-imidazole moiety and a BOC (tert-butoxycarbonyl) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a carboxylic acid derivative.

    Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions.

    BOC Protection: The final step involves the protection of the amine group with a BOC group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole-containing compounds.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-BOC-4-(1-phenyl-1H-imidazol-4-yl)-4-hydroxypiperidine: Similar structure but with a phenyl group instead of a benzyl group.

    1-BOC-4-(1-methyl-1H-imidazol-4-yl)-4-hydroxypiperidine: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine is unique due to the presence of the benzyl-imidazole moiety, which can impart distinct chemical and biological properties compared to its analogs. The BOC protecting group also provides stability during synthetic transformations.

Properties

IUPAC Name

tert-butyl 4-(1-benzylimidazol-4-yl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-19(2,3)26-18(24)23-11-9-20(25,10-12-23)17-14-22(15-21-17)13-16-7-5-4-6-8-16/h4-8,14-15,25H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEMSIIKNRJPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN(C=N2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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